molecular formula C8H12ClNO B1615338 2-Amino-1-phenylethanol hydrochloride CAS No. 4561-43-7

2-Amino-1-phenylethanol hydrochloride

Cat. No.: B1615338
CAS No.: 4561-43-7
M. Wt: 173.64 g/mol
InChI Key: GMYDEDCMIQAOCT-UHFFFAOYSA-N
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Description

2-Amino-1-phenylethanol hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a white to pale yellow solid that is soluble in water. This compound is an aromatic amine and alcohol, making it a versatile intermediate in organic synthesis and various industrial applications.

Mechanism of Action

Target of Action

2-Amino-1-phenylethanol hydrochloride, also known as Phenylethanolamine, primarily targets the β2-adrenoceptor . The β2-adrenoceptor is a type of G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of various physiological processes, including smooth muscle relaxation and cardiac function .

Mode of Action

Phenylethanolamine interacts with its target, the β2-adrenoceptor, in a similar manner to other trace phenethylamines and catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine . It acts as a β-arrestin-biased agonist , meaning it preferentially activates β-arrestin-dependent signaling pathways over G protein-dependent pathways . This selective modulation of GPCR signal transduction can enhance desirable signals to produce therapeutic effects while suppressing undesirable signals .

Biochemical Pathways

The interaction of Phenylethanolamine with the β2-adrenoceptor triggers a cascade of biochemical reactions. The β-arrestin-biased agonism leads to the desensitization of GPCRs . This modulation of signal transduction affects various downstream effects, altering cellular responses.

Pharmacokinetics

The pharmacokinetics of Phenylethanolamine, after intravenous administration to dogs, were found to follow the “two-compartment model”, with T1/2 (α) ≃ 6.8 mins and T1/2 (β) ≃ 34.2 mins . The “plasma half-life” of Phenylethanolamine was therefore about 30 minutes . This suggests that the compound is rapidly distributed and eliminated, impacting its bioavailability.

Result of Action

Phenylethanolamine has strong cardiovascular activity . As a β-arrestin-biased agonist of the β2-adrenoceptor, it can modulate GPCR signal transduction in a way that enhances signals producing therapeutic effects . .

Action Environment

The action of Phenylethanolamine can be influenced by environmental factors such as the solvent used. For instance, the optical resolution of 2-amino-1-phenylethanol was found to be controlled by the solvent, with different solvents leading to the resolution of different enantiomers . This suggests that environmental factors can significantly influence the action, efficacy, and stability of Phenylethanolamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods often involve the catalytic hydrogenation of mandelonitrile over a palladium on carbon (Pd/C) catalyst. This method provides high selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Amino-1-phenylethanol can undergo oxidation to form 2-aminoacetophenone.

    Reduction: The compound can be reduced to phenylethylamine.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and other strong bases.

Major Products Formed

    Oxidation: 2-Aminoacetophenone

    Reduction: Phenylethylamine

    Substitution: Various substituted phenylethanol derivatives

Scientific Research Applications

2-Amino-1-phenylethanol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylethanolamine: Similar in structure but lacks the amino group.

    2-Amino-3-phenyl-1-propanol: Another similar compound with an additional carbon in the chain.

    2-Aminoacetophenone: An oxidized form of 2-amino-1-phenylethanol.

Uniqueness

2-Amino-1-phenylethanol hydrochloride is unique due to its dual functional groups (amino and hydroxyl), which provide versatility in chemical reactions and applications. Its ability to form hydrogen bonds and participate in various biochemical pathways makes it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

2-amino-1-phenylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYDEDCMIQAOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963403
Record name 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4561-43-7
Record name Benzenemethanol, α-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4561-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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